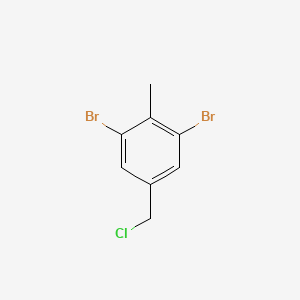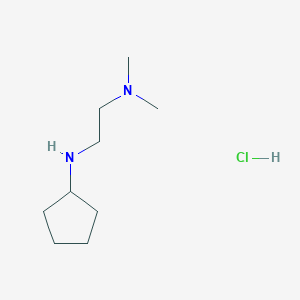
N'-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is an organic compound with the molecular formula C9H20N2. It is a derivative of ethane-1,2-diamine, featuring a cyclopentyl group and two methyl groups attached to the nitrogen atoms. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The final product is typically isolated and purified using advanced techniques, such as chromatography or crystallization.
化学反应分析
Types of Reactions
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals, such as surfactants and polymers.
作用机制
The mechanism of action of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms, but lacking the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine, but lacks the additional methyl groups and ethane-1,2-diamine structure.
Uniqueness
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is unique due to the presence of both the cyclopentyl group and the dimethylated ethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C9H21ClN2 |
|---|---|
分子量 |
192.73 g/mol |
IUPAC 名称 |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)8-7-10-9-5-3-4-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChI 键 |
AFUALTLGGAQFKN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1CCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


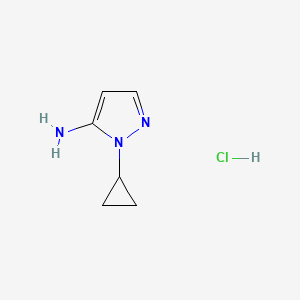
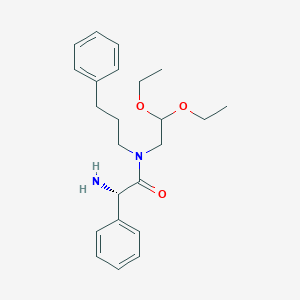

![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
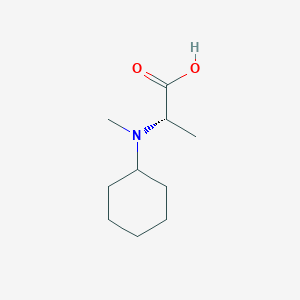
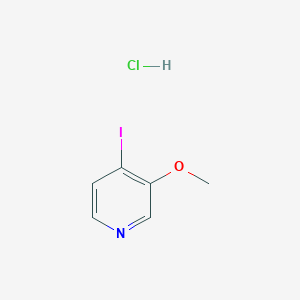

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
